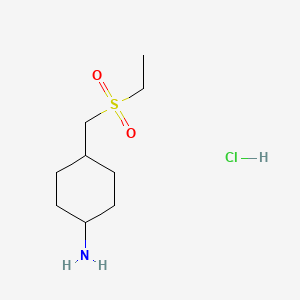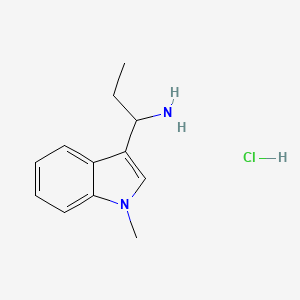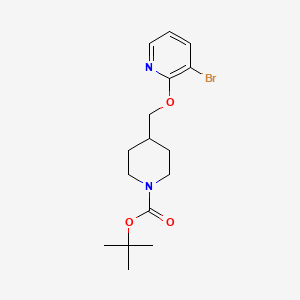![molecular formula C10H12INO2 B1412758 N-[2-(4-Iodophenoxy)ethyl]acetamide CAS No. 1637393-58-8](/img/structure/B1412758.png)
N-[2-(4-Iodophenoxy)ethyl]acetamide
Übersicht
Beschreibung
N-[2-(4-Iodophenoxy)ethyl]acetamide, also known as 4-Iodo-2-phenoxyacetanilide, is an organic compound with various applications in scientific experiments. It has a molecular formula of C10H12INO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group attached to an arylethylamine . The molecular weight is 305.112 Da and the monoisotopic mass is 304.991272 Da .
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-[2-(4-Iodophenoxy)ethyl]acetamide is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) in ACS Omega discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, using Novozym 435 as a catalyst. This research provides insight into the synthesis process for antimalarial drugs, highlighting the significance of compounds like this compound in medicinal chemistry (Magadum & Yadav, 2018).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agents
Rani, Pal, Hegde, and Hashim (2014) in BioMed Research International explored the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, closely related to this compound. These compounds were evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some derivatives showing promising results in these areas. This study highlights the potential of this compound derivatives in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Activity and Cytotoxicity
Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, and Ulusoylar-Yıldırım (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including those similar to this compound. These compounds were evaluated for antimicrobial activity and cytotoxicity, providing valuable insights into the potential use of such compounds in addressing microbial infections and assessing their safety profile (Kaplancıklı et al., 2012).
Crystal Structure in Drug Development
Sharma et al. (2018) in Molecular Crystals and Liquid Crystals conducted a study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to this compound. They analyzed its crystal structure for potential use in anticancer drug development, showing the importance of understanding the structural properties of such compounds (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVMWYHUZGZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)



![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)
